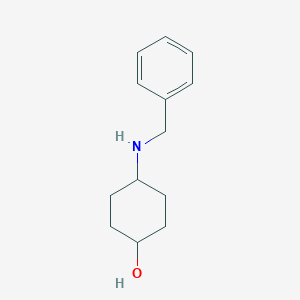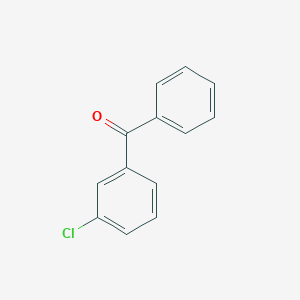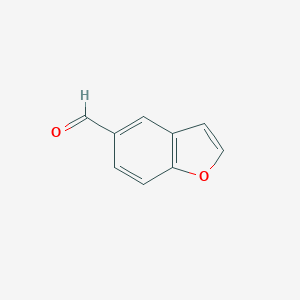
4-(Benzylamino)cyclohexan-1-ol
Vue d'ensemble
Description
4-(Benzylamino)cyclohexan-1-ol is a chemical compound with the CAS Number: 1019573-01-3 and a molecular weight of 205.3 . Its IUPAC name is 4-(benzylamino)cyclohexanol .
Molecular Structure Analysis
The InChI code for 4-(Benzylamino)cyclohexan-1-ol is 1S/C13H19NO/c15-13-8-6-12 (7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Stereoselective Synthesis
A study by Pinto et al. (2017) focused on the stereoselective epoxidation of racemic trans-2-(N-benzylamino)cyclohex-3-en-1-ol, achieving high diastereoselectivity. This process was crucial in the asymmetric syntheses of enantiopure dihydroconduramines, demonstrating the compound's role in facilitating complex organic syntheses (Pinto et al., 2017).
Catalysis and Oxidation
Hazra et al. (2014) described the synthesis and catalytic activity of a copper(II) complex involving cyclohexane-1,4-dicarboxylate for the efficient oxidation of cyclohexane, showcasing the potential of cyclohexan-1-ol derivatives in oxidation reactions and catalyst development (Hazra et al., 2014).
Metabolic Pathways
Elshahed et al. (2001) investigated the metabolism of cyclohex-1-ene carboxylate and cyclohexane carboxylate by "Syntrophus aciditrophicus," highlighting the biochemical transformations involving cyclohexan-1-ol derivatives in microbial metabolic pathways (Elshahed et al., 2001).
Polymer Synthesis
Trollsås et al. (2000) discussed the synthesis and polymerization of new cyclic esters containing protected functional groups derived from cyclohexanone, indicating the utility of cyclohexan-1-ol derivatives in the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Catalytic Oxidation
Maurya et al. (2007) reported on oxovanadium(IV) and copper(II) complexes of 1,2-diaminocyclohexane-based ligand encapsulated in zeolite-Y for the catalytic oxidation of styrene, cyclohexene, and cyclohexane, demonstrating the role of cyclohexan-1-ol derivatives in enhancing catalytic efficiency (Maurya et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-(benzylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRIOPMWGXBPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)cyclohexan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)



